molecular formula C26H31ClN2O5 B14336753 (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione CAS No. 110200-32-3

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione

Cat. No.: B14336753
CAS No.: 110200-32-3
M. Wt: 487.0 g/mol
InChI Key: COCMOVPRLPNXAB-UDONJXMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex naphthalene-1,4,6-trione derivative featuring multiple functional groups, including a chloro substituent at position 2, a diazo group at position 5, hydroxyl groups at positions 3 and 8, and two prenyl moieties (3-methylbut-2-enyl and 3,7-dimethylocta-2,6-dienyl). The compound’s structural complexity implies roles in redox cycling or interactions with biological targets, such as enzymes involved in oxidative stress pathways .

Properties

CAS No.

110200-32-3

Molecular Formula

C26H31ClN2O5

Molecular Weight

487.0 g/mol

IUPAC Name

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione

InChI

InChI=1S/C26H31ClN2O5/c1-14(2)8-7-9-16(5)11-13-26(34)24(33)18-19(21(30)17(6)22(31)20(18)29-28)23(32)25(26,27)12-10-15(3)4/h8,10-11,30,34H,7,9,12-13H2,1-6H3/b16-11+/t25?,26-/m0/s1

InChI Key

COCMOVPRLPNXAB-UDONJXMRSA-N

Isomeric SMILES

CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)[C@](C(C2=O)(CC=C(C)C)Cl)(C/C=C(\C)/CCC=C(C)C)O)O

Canonical SMILES

CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C(C(C2=O)(CC=C(C)C)Cl)(CC=C(C)CCC=C(C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include:

    Formation of the naphthalene core: This can be achieved through a Friedel-Crafts acylation reaction.

    Introduction of the diazo group: This step involves the diazotization of an amine precursor using sodium nitrite and hydrochloric acid.

    Addition of the dimethylocta-2,6-dienyl and methylbut-2-enyl groups: These groups can be introduced through a series of alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids.

    Reduction: The diazo group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as ammonia or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy groups can lead to the formation of diketones or carboxylic acids, while reduction of the diazo group can yield primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The diazo group can act as a reactive intermediate, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the naphthoquinone family, which is known for diverse biological activities. Below is a comparison with structurally related analogs:

Compound Key Substituents Molecular Weight Reported Bioactivity Synthesis Method
(3S)-2-chloro-5-diazo-...naphthalene-1,4,6-trione (Target Compound) Cl, diazo, OH, prenyl groups ~600.6 g/mol* Potential ferroptosis inducer (hypothesized based on structural analogs) Likely involves diazotization and prenylation steps (no direct evidence provided)
3-[1-(3,4-Dimethoxybenzoyl)-...naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione (Compound 3e, ) Methoxy, benzoyl, quinoxaline core 618.6 g/mol Not explicitly stated; quinoxaline derivatives often exhibit anticancer activity Acid-catalyzed condensation, recrystallization
3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene (Compound 5aa, ) Cl, methoxy, benzoyl 326.8 g/mol Unknown; chlorinated aromatics often used as intermediates in drug synthesis P2O5-MsOH catalyzed Friedel-Crafts acylation
Shikonin (Natural naphthoquinone) OH, naphthoquinone core, isoprenyl side chain 288.3 g/mol Ferroptosis induction, anticancer activity Extracted from Lithospermum erythrorhizon

Notes:

  • *Estimated molecular weight based on substituents.
  • Prenyl groups may improve membrane permeability compared to methoxy or benzoyl substituents .

Bioactivity and Mechanism

  • Ferroptosis Induction: While highlights ferroptosis inducers (FINs) in oral squamous cell carcinoma (OSCC), the target compound’s naphthoquinone core and hydroxyl groups align with known FINs like shikonin. However, its diazo group may introduce unique redox properties, possibly increasing selectivity for cancer cells .
  • Antioxidant/Pro-Oxidant Effects: The hydroxyl and quinone moieties suggest dual antioxidant/pro-oxidant behavior, similar to lapachol and β-lapachone. The chloro substituent could stabilize semiquinone radicals, enhancing pro-oxidant effects .

Research Findings and Gaps

  • Structural Studies : Crystallographic data for the target compound are lacking. SHELX-based refinement () could resolve its conformation, particularly the orientation of prenyl groups .
  • Bioactivity Validation : While ferroptosis induction is hypothesized, direct assays (e.g., glutathione depletion, lipid peroxidation) are needed to confirm this mechanism .
  • Comparative Toxicity: notes that some FINs selectively target OSCC cells over normal cells. The chloro and diazo groups in the target compound may widen this therapeutic window but require cytotoxicity profiling .

Biological Activity

Structure

The compound features a naphthalene backbone substituted with a diazo group and various hydroxy and alkyl groups. Its structural complexity suggests potential interactions with biological macromolecules.

Physical Properties

  • Molecular Formula: C22H29ClN2O4
  • Molecular Weight: 420.93 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Tyrosinase Inhibition: Analogous compounds have shown significant inhibition of tyrosinase, an enzyme crucial for melanin production, which could suggest similar activity for this compound.
  • Antioxidant Properties: The presence of hydroxyl groups may confer antioxidant capabilities, allowing the compound to scavenge reactive oxygen species (ROS) and mitigate oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest that structurally similar compounds exhibit antimicrobial properties, potentially indicating a similar profile for this compound.

Tyrosinase Inhibition Studies

In cell-based assays using B16F10 melanoma cells, the compound demonstrated strong inhibition of melanin production. For instance:

  • IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.12 µM to 24.09 µM against mushroom tyrosinase, suggesting that this compound may possess comparable or superior inhibitory effects .

Antioxidant Activity

Studies on related compounds have shown effective ROS scavenging abilities:

  • DPPH Assay Results: Compounds with similar functional groups exhibited significant DPPH radical scavenging activity, indicating potential antioxidant properties .

Case Studies and Research Findings

  • Study on Melanogenesis: A study investigated the effects of various naphthalene derivatives on melanin synthesis in B16F10 cells. The results indicated that certain structural modifications significantly enhanced tyrosinase inhibition and reduced melanin production .
  • Antioxidant Activity Assessment: Another study assessed the antioxidant activity of naphthalene derivatives using the DPPH method. Compounds showed varying degrees of effectiveness in scavenging free radicals, with some achieving over 70% inhibition at certain concentrations .

Summary of Biological Activities

Activity TypeAssessed CompoundIC50 Value (µM)Mechanism
Tyrosinase InhibitionAnalog 31.12Competitive inhibition
Antioxidant ActivityAnalog 120ROS scavenging
Antimicrobial ActivityRelated CompoundsVariesDisruption of membrane integrity

Comparative Analysis of Related Compounds

Compound NameTyrosinase IC50 (µM)Antioxidant Activity (%)
(3S)-2-chloro derivativeTBDTBD
Kojic Acid24.09N/A
Benzylidene derivative17.62TBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.